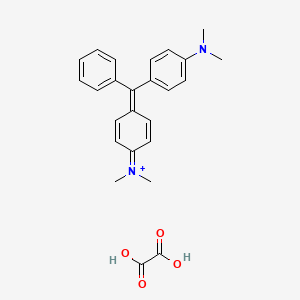

Malachite Green Oxalate

Description

Properties

CAS No. |

2437-29-8 |

|---|---|

Molecular Formula |

C52H54N4O12 |

Molecular Weight |

927.0 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate;oxalic acid |

InChI |

InChI=1S/2C23H25N2.3C2H2O4/c2*1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3*3-1(4)2(5)6/h2*5-17H,1-4H3;3*(H,3,4)(H,5,6)/q2*+1;;;/p-2 |

InChI Key |

CNYGFPPAGUCRIC-UHFFFAOYSA-L |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])[O-] |

Appearance |

Solid powder |

Other CAS No. |

2437-29-8 13425-25-7 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

10309-95-2 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(4-(4-(dimethylamino) alpha-phenylbenzylidene)-2,5- cyclohexadien-1-ylidene)dimethylammonium chloride basic green 4 C.I. 42000 malachite green malachite green benzoate malachite green chloride malachite green, acetate salt malachite green, hydrogen sulfate malachite green, oxalate (1:1) malachite green, oxalate (2:1) malachite green, oxalate (4:1) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Malachite Green Oxalate is synthesized through the condensation of benzaldehyde and dimethylaniline to form leuco malachite green. This colorless leuco compound is then oxidized to produce the cationic form of Malachite Green . The reactions can be summarized as follows:

Condensation Reaction: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2 \rightarrow (\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]

Oxidation Reaction: [ (\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5 + \text{HCl} + \frac{1}{2}\text{O}_2 \rightarrow [(\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5]\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by similar synthetic routes but on a larger scale. The purification of the compound involves techniques such as high-performance liquid chromatography and supercritical fluid extraction to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Malachite Green Oxalate undergoes various chemical reactions, including:

Oxidation: The leuco form is oxidized to the cationic form.

Reduction: The cationic form can be reduced back to the leuco form.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide is commonly used for oxidation.

Reducing Agents: Sodium borohydride can be used for reduction.

Solvents: Acetonitrile and glacial acetic acid are used to stabilize the compound in solution.

Major Products:

Oxidation: Produces the cationic form of Malachite Green.

Reduction: Produces leuco malachite green.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Toxicological Research

1. Toxicity Studies

Malachite Green Oxalate has been extensively studied for its toxicological effects. In one study, the oral LD50 was determined to be 275 mg/kg in rats, indicating a moderate level of toxicity. Repeated administration did not show severe systemic effects but did result in minor changes in serum biochemistry and weight gain reduction at higher doses . Furthermore, malachite green has been identified as a mutagen in specific assays, raising concerns about its potential carcinogenic effects .

2. Carcinogenic Potential

Research indicates that malachite green may promote liver carcinogenesis. In studies involving rats treated with malachite green alongside diethylnitrosamine, there was an enhancement in the development of liver lesions . This suggests that while malachite green may not be a direct carcinogen, it can act as a promoter in the presence of other carcinogenic agents.

Environmental Applications

1. Dye Removal Techniques

this compound is often used as a model compound in studies aimed at developing methods for dye removal from wastewater. For instance, research has shown that low-cost adsorbents such as Fuller's Earth can effectively remove malachite green from aqueous solutions. The study demonstrated that optimal conditions could achieve significant decolorization rates .

2. Electrochemical Degradation

Electrochemical methods have also been explored for the degradation of malachite green. A dual-tank photoelectrochemical reactor was designed to investigate its degradation pathways under varying conditions. Results indicated high decolorization efficiency, showcasing the potential for this method in treating industrial effluents containing malachite green .

Analytical Applications

1. Detection Techniques

this compound serves as an important compound in the development of analytical methods for detecting dyes in environmental samples. For example, a sensitive fluorescence method was developed using quantum dots conjugated with cyclodextrins to detect malachite green at low concentrations in various samples, demonstrating high recovery rates .

2. Interaction Studies

Studies on the interaction between malachite green and surfactants have provided insights into its electrochemical behavior. The presence of surfactants like cetyltrimethylammonium bromide affects the oxidation process of malachite green, which can be utilized to enhance detection methods and improve analytical sensitivity .

Comprehensive Data Table

Case Studies

Case Study 1: Toxicological Assessment

A comprehensive study assessed the long-term effects of malachite green on rats, revealing significant alterations in weight gain and serum parameters at high doses over extended periods. This study underscores the importance of understanding the chronic effects of exposure to this compound .

Case Study 2: Wastewater Treatment

In an investigation into wastewater treatment methods, Fuller's Earth was tested for its efficacy in removing malachite green from contaminated water sources. The study highlighted the economic viability and effectiveness of using natural adsorbents for dye removal, contributing to sustainable environmental practices .

Case Study 3: Analytical Method Development

A novel fluorescence detection method was established for quantifying malachite green in environmental samples. This method demonstrated high sensitivity and reliability, making it suitable for monitoring dye levels in aquatic environments .

Mechanism of Action

The mechanism of action of Malachite Green Oxalate involves its interaction with cellular components. The compound can traverse cell membranes in its leuco form and is then oxidized to the cationic form within the cell. This cationic form can interact with nucleic acids and proteins, leading to its antimicrobial effects . The molecular targets include transcriptional regulators and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Contrasts

- MGO vs. LMG : MGO’s oxidized form enables its role as a dye, while LMG’s reduced structure lacks chromophore activity but persists in biological systems .

- MGO vs. Gentian Violet : Both are triphenylmethanes, but Gentian Violet’s chloride counterion enhances its antifungal properties, whereas MGO’s oxalate group optimizes solubility for staining .

- MGO vs. Bromocresol Green : Bromocresol Green’s sulfonephthalein structure supports pH-dependent color changes (pH 3.8–5.4), unlike MGO’s broader pH range (0.2–1.8) .

Toxicological Profiles

- Mutagenicity: MGO and LMG induce DNA damage in human cell lines (e.g., HepG2), with LMG showing longer-term genotoxic effects . Gentian Violet shares similar metabolic pathways but exhibits lower acute toxicity .

- Environmental Impact : MGO is highly toxic to aquatic life (LC₅₀ < 1 mg/L for fish), necessitating strict disposal protocols . Crystal Violet, though less studied, shows comparable ecotoxicity .

Analytical Utility

- MGO is critical in photocatalytic degradation studies (e.g., TiO₂/WO₃ systems) due to its visible-light absorption at 616.9 nm .

- LMG-specific ELISA methods achieve detection limits of 1.29 ng/mL in fish tissue, outperforming traditional HPLC for residue monitoring .

Research Findings and Regulatory Considerations

- Metabolism : MGO is rapidly reduced to LMG in vivo, which accumulates in adipose tissue and resists enzymatic degradation .

- Regulatory Bans: MGO is prohibited in food-producing animals in the EU, USA, and China due to its "three-inhibitory" (carcinogenic, teratogenic, mutagenic) effects .

- Alternatives: Bromocresol Green and non-triphenylmethane dyes (e.g., Azure A) are promoted for analytical applications to mitigate toxicity risks .

Biological Activity

Malachite Green Oxalate (MGO) is a synthetic dye known for its diverse applications, particularly in aquaculture as an antifungal agent and in biological research for staining purposes. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic effects, supported by data tables and case studies.

This compound, with the Chemical Abstracts Service Registry Number (CASRN) 18015-76-4, is primarily used in:

- Aquaculture : As an antifungal treatment for fish diseases.

- Biological Research : For cell staining and as a marker in various assays.

- Textiles : As a dye for fabrics and leather.

Toxicological Profile

The toxicological effects of this compound have been extensively studied. Below is a summary of its acute and chronic toxicity data:

| Parameter | Value | Source |

|---|---|---|

| Oral LD50 (Mouse) | 50 mg/kg | Clemmensen et al., 1984 |

| Oral LD50 (Rat) | 275 mg/kg | Clemmensen et al., 1984 |

| Eye Irritation (Rabbit) | Severe | OHS13533, 1990 |

| Skin Irritation (Rat) | No visible signs | Clemmensen et al., 1984 |

Acute Toxicity

Acute exposure to Malachite Green can lead to significant irritation of mucous membranes and skin. In animal studies, the oral administration of MGO resulted in various toxic effects, including hyperactivity and reduced food intake at higher doses .

Chronic Toxicity

Chronic exposure studies have indicated potential carcinogenic effects. For instance, rats treated with Malachite Green exhibited an increase in liver DNA adducts and lung adenomas . Furthermore, long-term exposure has been associated with reproductive toxicity, evidenced by teratogenic effects observed in rabbits .

Mutagenicity and Carcinogenicity

Malachite Green has been reported to exhibit mutagenic properties. Studies indicate that both Malachite Green and its metabolite, Leuco-Malachite Green, can induce mutations in various biological systems. Notably:

- In vitro studies : MGO has shown mutagenic effects in bacterial reverse mutation assays.

- In vivo studies : Evidence from rodent studies suggests a dose-related increase in tumor incidence following exposure to Malachite Green .

Case Studies

- Aquaculture Application : A study involving the use of Malachite Green in aquaculture demonstrated its effectiveness in controlling fungal infections in fish. However, the study also highlighted concerns regarding residue accumulation and potential health risks to consumers due to carcinogenic properties .

- Toxicological Review : A comprehensive review indicated that occupational exposure to Malachite Green among workers led to significant health issues, including urolithiasis (kidney stones), particularly among those exposed to oxalic acid solutions .

The biological activity of Malachite Green is attributed to its ability to interact with cellular components:

Q & A

Q. How can researchers synthesize and characterize novel derivatives of this compound for mechanistic studies?

- Methodological Answer : Reduce this compound with NaBH₄ to produce leuco-Malachite Green. Confirm structure via FTIR (C=N bond loss at 1580 cm⁻¹) and HRMS. Assess redox behavior using cyclic voltammetry (Epa ≈ +0.5 V vs. Ag/AgCl). Compare antimicrobial efficacy via MIC assays .

Key Considerations for Data Reporting

- Experimental Reproducibility : Document catalyst synthesis protocols, solvent purity, and instrument calibration in supplementary materials .

- Ethical Compliance : Avoid non-certified dye batches and adhere to OECD guidelines for ecotoxicology .

- Data Contradictions : Use statistical tools (ANOVA, Tukey’s HSD) to resolve discrepancies and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.